Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
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Overview
Description
Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a benzeneacetamide group attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves the reaction of hydrogenated tetramethyl diborane with bromobenzene . This reaction typically requires a palladium catalyst and is conducted under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron to alkenes or alkynes, typically in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogenated tetramethyl diborane, and bromobenzene. The reactions are typically conducted under controlled conditions, such as specific temperatures and pressures, to ensure high yields and purity of the desired products .
Major Products Formed
The major products formed from these reactions include various boron-containing derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism by which Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s boron-containing group allows it to participate in various chemical reactions, including borylation and hydroboration, which can modify the structure and function of target molecules . These interactions are often facilitated by the presence of catalysts and specific reaction conditions, which enhance the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- can be compared with other similar compounds, such as:
- N, N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
These compounds share similar structural features, such as the presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group, but differ in their specific functional groups and applications. Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique in its combination of a benzeneacetamide group with a boron-containing substituent, which imparts distinct reactivity and versatility in various chemical and biological contexts .
Properties
IUPAC Name |
2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)16-12-8-9-13-17(16)22-18(23)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDELWVZNVREOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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